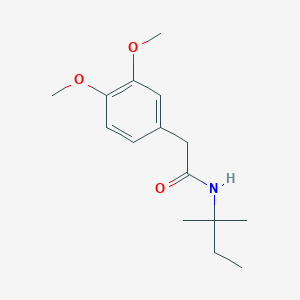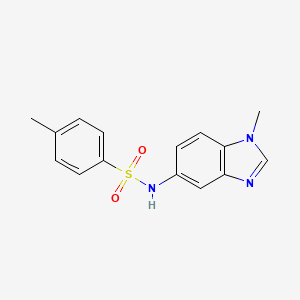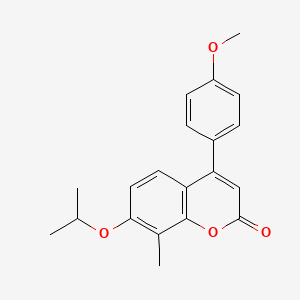
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can have various therapeutic effects.
作用机制
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide selectively inhibits FAAH, which leads to an increase in anandamide levels in the brain. Anandamide is an endocannabinoid that binds to CB1 receptors in the brain, which are involved in pain regulation, mood, and appetite. By increasing anandamide levels, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can activate CB1 receptors and produce various therapeutic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to increase anandamide levels in the brain, which can produce various biochemical and physiological effects. Anandamide is involved in pain regulation, mood, and appetite, and 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation, improve mood, and reduce drug-seeking behavior in animal models of addiction. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has also been shown to increase food intake and reduce anxiety in animal models.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of anandamide in various physiological processes. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide is also relatively stable and can be administered orally or intraperitoneally. However, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has some limitations. It has a short half-life and may require multiple doses to produce sustained effects. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can also have off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide. One area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide in the treatment of addiction. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials have shown promising results in the treatment of cannabis dependence. Another area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide in the treatment of pain. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation in animal models, and clinical trials have shown promising results in the treatment of chronic pain. Finally, there is interest in developing more selective FAAH inhibitors that can produce therapeutic effects without off-target effects.
合成方法
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can be synthesized by reacting 3,4-dimethoxybenzylamine with 1,1-dimethylpropyl chloroacetate in the presence of potassium carbonate and DMF. The resulting product is then treated with lithium aluminum hydride to reduce the ester group to an alcohol, which is then acetylated with acetic anhydride to yield 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation, improve mood, and reduce drug-seeking behavior in animal models of addiction. Clinical trials have also shown promising results in the treatment of chronic pain and anxiety disorders.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-6-15(2,3)16-14(17)10-11-7-8-12(18-4)13(9-11)19-5/h7-9H,6,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGYJVODMCSWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)


![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)



![N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5790035.png)
![1-(4-methylphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5790041.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)

![1-[(10-chloro-9-anthryl)methyl]-4-methylpiperazine](/img/structure/B5790068.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)